molecular formula C9H5F3O3 B15250099 4-Formyl-2-(trifluoromethyl)benzoic acid

4-Formyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B15250099
M. Wt: 218.13 g/mol
InChI Key: BPPJOHSPAQNDML-UHFFFAOYSA-N
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Description

4-Formyl-2-(trifluoromethyl)benzoic acid is a chemical compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of a precursor compound with triethanolamine and palladium(II) chloride (PdCl₂) in dichloromethane (CH₂Cl₂) as a solvent . Another method involves the aerobic oxidation of aldehydes to carboxylic acids using an inorganic-ligand-supported copper catalyst and atmospheric oxygen as the sole oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Formyl-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H5F3O3

Molecular Weight

218.13 g/mol

IUPAC Name

4-formyl-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-4H,(H,14,15)

InChI Key

BPPJOHSPAQNDML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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